Methyl 5-bromo-2-fluorobenzoate
Overview
Description
Methyl 5-bromo-2-fluorobenzoate: is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with bromine and fluorine atoms, respectively, and the carboxylic acid group is esterified with a methyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-fluorobenzoate can be synthesized through various methods. One common approach involves the esterification of 5-bromo-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates such as 5-azido-2-fluorobenzoate.
Reduction: The major product is 5-bromo-2-fluorobenzyl alcohol.
Oxidation: The major product is 5-bromo-2-fluorobenzoic acid.
Scientific Research Applications
Chemistry: Methyl 5-bromo-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules that can be used in drug discovery and development .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-fluorobenzoate depends on its specific application. In drug development, it may act by interacting with molecular targets such as enzymes or receptors, thereby modulating biological pathways . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- Methyl 2-bromo-5-fluorobenzoate
- Methyl 4-bromo-2-fluorobenzoate
- Methyl 3-bromo-5-fluorobenzoate
Comparison: Methyl 5-bromo-2-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules . Compared to its isomers, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity .
Properties
IUPAC Name |
methyl 5-bromo-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOPSTSVRPCTOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615574 | |
Record name | Methyl 5-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57381-59-6 | |
Record name | Methyl 5-bromo-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.